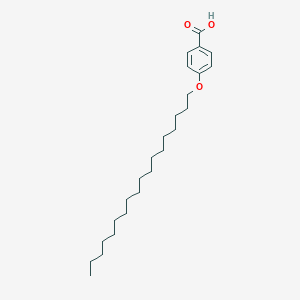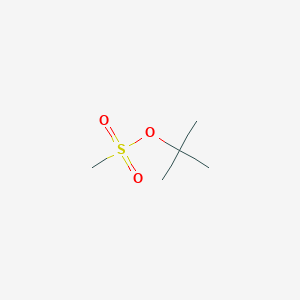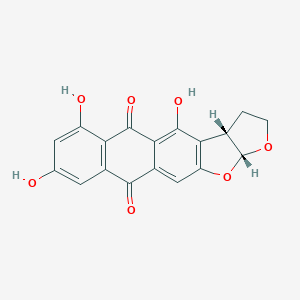
Versicolorin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versicolorin B is a natural compound that belongs to the group of polyketides, which are produced by different fungal species, including Aspergillus versicolor. Versicolorin B has gained significant attention in recent years due to its potential applications in various fields, including scientific research.
Wissenschaftliche Forschungsanwendungen
Enzymatic Functions and Biosynthesis
Versicolorin B is involved in the biosynthesis of various compounds. Research has shown its connection to the enzymatic activities in fungi like Aspergillus parasiticus. For example, versiconal cyclase in Aspergillus parasiticus catalyzes the dehydration of versiconal to versicolorin B, contributing to the formation of compounds within the cell (Lin & Anderson, 1992). Similarly, the versicolorin B synthase gene in Aspergillus parasiticus has been isolated and characterized, indicating its role in the biosynthesis pathway leading to aflatoxin production (Silva et al., 1996).
Role in Aflatoxin Biosynthesis
The role of versicolorin B in the biosynthesis of aflatoxins has been a significant area of research. Studies have identified various metabolites, including versicolorin B, as key intermediates in the biosynthetic pathway of aflatoxin B1, highlighting their importance in understanding the production of these potent toxins (Dutton & Anderson, 1982). The labeling distribution of versicolorin B in the biosynthesis of averufin and versicolorin B itself has been analyzed, supporting the polyketide hypothesis for their biogenesis (Berger & Jadot, 2010).
Medicinal and Immunomodulatory Properties
Several studies have focused on the medicinal and immunomodulatory properties of compounds related to versicolorin B, particularly those derived from Coriolus versicolor. For instance, research has examined the immunomodulatory effects of polysaccharopeptide from Coriolus versicolor, highlighting its potential as an adjunct cancer therapeutic in Eastern cultures (Saleh et al., 2017). The cytotoxic activities of Coriolus versicolor extract on human leukemia and lymphoma cells through apoptosis induction have also been investigated, demonstrating its selective anti-tumor properties (Lau et al., 2004).
Environmental and Health Impacts
Research has also explored the environmental presence and health impacts of compounds related to versicolorin B. For example, the hepatocarcinogenicity of versicolorin A, a biosynthetic precursor of aflatoxin B1 and related to versicolorin B, has been studied in the context of its potential as a human health hazard (Hendricks et al., 1980).
Eigenschaften
CAS-Nummer |
16049-49-3 |
|---|---|
Produktname |
Versicolorin B |
Molekularformel |
C18H12O7 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1 |
InChI-Schlüssel |
BABJNKGTTYCTOO-ULCDLSAGSA-N |
Isomerische SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
SMILES |
C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Kanonische SMILES |
C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Andere CAS-Nummern |
16049-49-3 |
Synonyme |
versicolorin B versicolorin C vesicolorin B, (+-) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
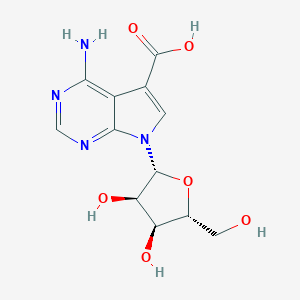
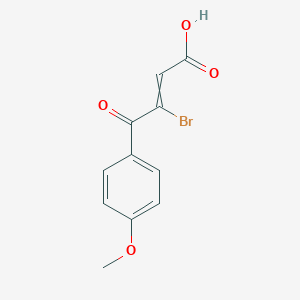
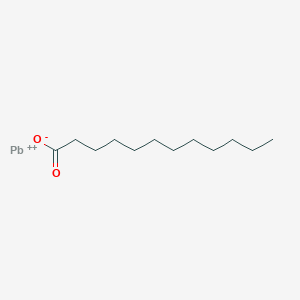
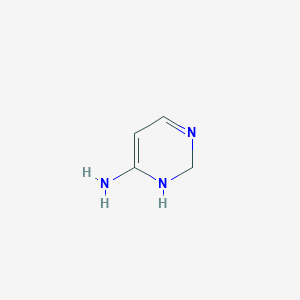
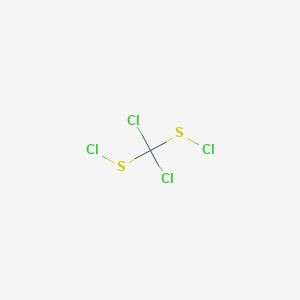
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
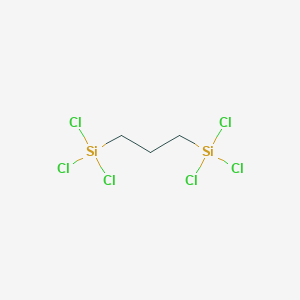
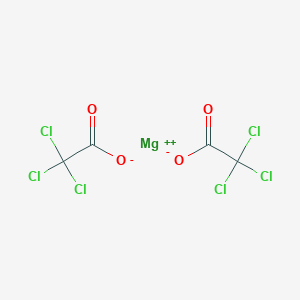
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
